Superior Anticonvulsant Efficacy in the MES Model vs. 3-Phenyl and 3-Chloro Regioisomers
In a head-to-head comparative study of N-Mannich base derivatives, the 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivative (10c) demonstrated an ED50 of 37.64 mg/kg in the maximal electroshock (MES) seizure model in rats, establishing it as the most potent among all tested 3-phenyl and 3-chlorophenyl regioisomers [1]. In contrast, the unsubstituted 3-phenyl analog (9a) showed an ED50 of 88.23 mg/kg, the 3-(3-chlorophenyl) analog (11c) exhibited an ED50 of 65.41 mg/kg, and the 3-(4-chlorophenyl) analog (12c) displayed an ED50 of 112.54 mg/kg under identical experimental conditions [1].
| Evidence Dimension | In vivo anticonvulsant efficacy (ED50, mg/kg, ip) |
|---|---|
| Target Compound Data | ED50 = 37.64 mg/kg (compound 10c) |
| Comparator Or Baseline | 3-phenyl (9a): ED50 = 88.23 mg/kg; 3-(3-chlorophenyl) (11c): ED50 = 65.41 mg/kg; 3-(4-chlorophenyl) (12c): ED50 = 112.54 mg/kg |
| Quantified Difference | 2.3-fold more potent than 3-phenyl; 1.7-fold more potent than 3-chloro; 3.0-fold more potent than 4-chloro |
| Conditions | Maximal electroshock (MES) test in rats following intraperitoneal administration; N-Mannich base derivatives of pyrrolidine-2,5-diones |
Why This Matters
The 2.3-fold improvement in potency over the unsubstituted phenyl analog justifies selection of 3-(2-chlorophenyl)pyrrolidine as the preferred core scaffold for anticonvulsant lead optimization, potentially reducing required dosing and improving therapeutic windows.
- [1] Kamiński K, et al. Design, synthesis and anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones. Bioorg Med Chem. 2013;21(21):6821-6830. View Source
